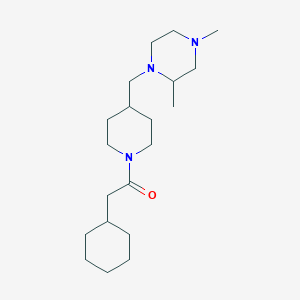

2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclohexyl-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O/c1-17-15-21(2)12-13-23(17)16-19-8-10-22(11-9-19)20(24)14-18-6-4-3-5-7-18/h17-19H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZSAKIGLXLHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CC3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The piperidine and piperazine moieties may interact with receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison

Key Findings :

The nitrophenyl-aminomethyl group in introduces redox-sensitive properties, which could be leveraged for prodrug designs but may also confer toxicity risks .

Linker Flexibility: The ethanone linker in the target compound provides greater rotational freedom compared to the rigid benzoyl group in ’s S27. This flexibility may optimize binding to conformationally dynamic targets like G-protein-coupled receptors .

Metabolic Stability: The dimethylpiperazine moiety in the target compound is expected to resist oxidative metabolism better than the unsubstituted piperazine in or the aminoethyl group in .

Solubility and BBB Penetration :

- The cyclohexyl group enhances lipophilicity, favoring BBB penetration, whereas polar groups (e.g., hydroxyl in ) improve aqueous solubility but limit CNS activity .

Biological Activity

The compound 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O

- Molecular Weight : 303.46 g/mol

The compound features a cyclohexyl group, piperidine, and piperazine moieties, which are known to influence its interaction with biological targets.

Pharmacological Effects

Research has indicated that compounds with similar structural frameworks exhibit a range of pharmacological activities:

- Antidepressant Activity : Compounds with piperazine and piperidine structures have been associated with antidepressant effects. For instance, derivatives have shown efficacy in animal models of depression, potentially through serotonin and norepinephrine reuptake inhibition.

- Antitumor Activity : Some studies suggest that related compounds may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The presence of the piperazine ring is often linked to enhanced bioactivity against various cancer cell lines.

- CNS Activity : The cyclohexyl and piperidine components may contribute to central nervous system (CNS) activity, making these compounds candidates for further investigation in neuropharmacology.

The exact mechanisms of action for 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone are not fully elucidated but may involve:

- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT receptors), which are crucial in mood regulation.

- Dopamine Receptor Interaction : The structural components suggest potential interactions with dopamine receptors, impacting reward pathways and mood.

Study 1: Antidepressant Efficacy

In a study examining the antidepressant properties of structurally related compounds, researchers found that certain derivatives exhibited significant reductions in depressive-like behavior in rodent models. The study highlighted the role of the piperazine moiety in enhancing serotonin receptor affinity.

Study 2: Antitumor Activity

A series of analogs were tested against various cancer cell lines. Results indicated that compounds similar to 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone demonstrated moderate to high cytotoxicity against breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways.

Study 3: CNS Effects

A pharmacokinetic study evaluated the CNS penetration of related compounds. Results showed significant blood-brain barrier permeability, suggesting potential for therapeutic applications in neurodegenerative diseases.

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antidepressant | 5-HT Receptor Inhibition |

| Compound B | Antitumor | Apoptosis Induction |

| Compound C | CNS Active | Dopamine Receptor Modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.